molecular formula C10H8N4O3 B3060303 2-(1,2,4-Triazol-4-ylcarbamoyl)benzoic acid CAS No. 212517-01-6

2-(1,2,4-Triazol-4-ylcarbamoyl)benzoic acid

Cat. No.: B3060303
CAS No.: 212517-01-6
M. Wt: 232.2 g/mol
InChI Key: JXXNYVAHSXIBNI-UHFFFAOYSA-N
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Description

2-(1,2,4-Triazol-4-ylcarbamoyl)benzoic acid is a chemical compound known for its diverse applications in various fields such as chemistry, biology, and medicine. It is characterized by the presence of a triazole ring attached to a benzoic acid moiety, which imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,2,4-Triazol-4-ylcarbamoyl)benzoic acid typically involves the reaction of 1,2,4-triazole with benzoic acid derivatives under specific conditions. One common method includes the use of carbamoylation reactions where the triazole ring is introduced to the benzoic acid framework through a series of steps involving reagents such as carbamoyl chlorides and base catalysts .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors are often employed to streamline the production process and maintain consistency in product quality .

Chemical Reactions Analysis

Types of Reactions: 2-(1,2,4-Triazol-4-ylcarbamoyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized triazole derivatives, while substitution reactions can produce a variety of substituted benzoic acid compounds .

Comparison with Similar Compounds

  • 4-(1H-1,2,4-Triazol-1-yl)benzoic acid
  • 2-(4H-1,2,4-Triazol-4-ylcarbamoyl)benzoic acid

Comparison: Compared to similar compounds, 2-(1,2,4-Triazol-4-ylcarbamoyl)benzoic acid exhibits unique properties due to the specific positioning of the triazole ring and the carbamoyl group. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

2-(1,2,4-triazol-4-ylcarbamoyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4O3/c15-9(13-14-5-11-12-6-14)7-3-1-2-4-8(7)10(16)17/h1-6H,(H,13,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXXNYVAHSXIBNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NN2C=NN=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90327793
Record name NSC687222
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90327793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

25.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49679289
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

212517-01-6
Record name NSC687222
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90327793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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